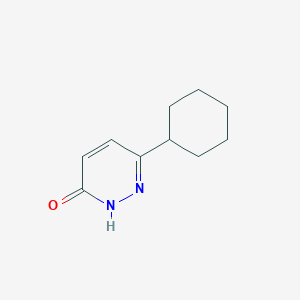

6-Cyclohexylpyridazin-3(2H)-one

Description

6-Cyclohexylpyridazin-3(2H)-one is a pyridazinone derivative featuring a cyclohexyl substituent at the 6-position of the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological and material science applications. The cyclohexyl group introduces steric bulk and lipophilicity, which can influence solubility, crystallinity, and biological activity.

Properties

IUPAC Name |

3-cyclohexyl-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTIPAGWRRJACM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclohexylamine with a suitable pyridazine derivative, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in various substituted pyridazinone derivatives .

Scientific Research Applications

6-Cyclohexylpyridazin-3(2H)-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 6-Cyclohexylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Substituent Effects

6-Phenylpyridazin-3(2H)-one

- Substituent : Phenyl group at the 6-position.

- Solubility: Studied in pharmaceutical solvents (e.g., water, ethanol, dimethyl sulfoxide), showing moderate solubility influenced by the aromatic ring’s hydrophobicity .

4-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one

- Substituents : Chlorophenyl (electron-withdrawing) and morpholinyl (hydrogen-bonding capable).

- Crystal Structure: Exhibits N–H⋯O hydrogen bonding and π-π interactions (3.6665 Å between aromatic rings), forming a 3D network. The dihedral angle between the pyridazinone and chlorophenyl groups is 40.16° .

- Biological Activity : Demonstrates analgesic effects comparable to aspirin, highlighting the role of substituents in bioactivity .

6-Chloro-4-methylpyridazin-3(2H)-one

- Substituents : Chloro (electron-withdrawing) and methyl (electron-donating).

- Applications : Used in research for its high purity and stability; methyl and chloro groups may enhance reactivity in synthetic pathways .

5-(Cyclohexyloxy)pyridazin-3(2H)-one

- Substituent : Cyclohexyloxy group (ether-linked cyclohexyl).

Key Comparative Data

Impact of Substituents on Properties

Lipophilicity and Solubility: Cyclohexyl vs. Phenyl: The cyclohexyl group (non-aromatic, sp³-hybridized) is more lipophilic than phenyl, likely reducing aqueous solubility but enhancing membrane permeability in drug design . Chloro Groups: Electron-withdrawing chloro substituents (e.g., in 6-chloro derivatives) may stabilize the pyridazinone ring and direct reactivity in cross-coupling reactions .

Crystal Packing and Hydrogen Bonding :

- Morpholinyl and hydroxyl groups facilitate hydrogen bonding (e.g., N–H⋯O in ), whereas cyclohexyl relies on van der Waals interactions, leading to distinct crystal architectures .

Biological Activity :

- Analgesic activity in morpholinyl-chlorophenyl derivatives underscores the importance of hydrogen-bonding motifs and aromaticity in target binding .

Biological Activity

6-Cyclohexylpyridazin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and the implications of its pharmacological properties based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves various synthetic routes that include the condensation of pyridazine derivatives with cyclohexyl substituents. The characterization of these compounds is often performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm their structures and purity.

Biological Activity Overview

The biological activities of this compound have been studied extensively, revealing several pharmacological effects:

-

Anti-inflammatory Activity :

- A study demonstrated that derivatives of pyridazinones, including this compound, exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. Compounds showed selectivity indices indicating potential as anti-inflammatory agents with efficacy comparable to diclofenac, a standard anti-inflammatory drug .

- Analgesic Effects :

-

Anticancer Potential :

- Research indicated that this compound and its derivatives possess cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer) and SH-SY5Y (neuroblastoma). The compounds were tested for their ability to inhibit cell proliferation and induce apoptosis, showing promising results in vitro .

- Toxicity Assessment :

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Anti-inflammatory Effects :

- In a controlled study involving animal models, compounds derived from pyridazinones showed significant reduction in paw edema compared to controls. The study reported a maximum inhibition rate of 65% at a dosage of 10 mg/kg, highlighting the potential therapeutic application in inflammatory diseases .

- Case Study on Anticancer Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.